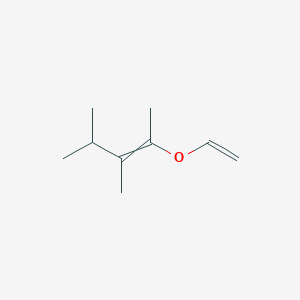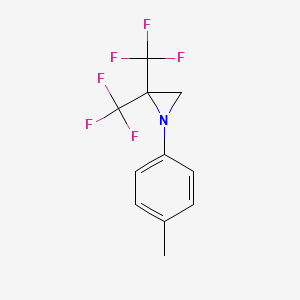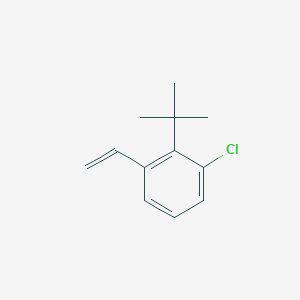
3,3'-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) is a biscoumarin derivative. Biscoumarins are a class of organic compounds known for their diverse biological activities and potential therapeutic applications. These compounds are characterized by the presence of two coumarin units linked by a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) typically involves the condensation of 4-hydroxycoumarin with an aromatic aldehyde. One efficient method uses manganous chloride (MnCl2·4H2O) as a catalyst in an aqueous medium. The reaction is carried out at 100°C, yielding the desired product in excellent yields .
Another method involves the use of biocatalyst CAL-B (lipase) under room temperature conditions. This green protocol is environmentally friendly and cost-effective, providing high yields of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly catalysts like manganous chloride and CAL-B suggests potential for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Condensation Reactions: Formation of the compound itself involves condensation of 4-hydroxycoumarin with aromatic aldehydes.
Oxidation and Reduction:
Common Reagents and Conditions
Catalysts: Manganous chloride (MnCl2·4H2O), CAL-B (lipase)
Solvents: Water, toluene
Conditions: Room temperature to 100°C
Major Products
The major product of the condensation reaction is 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) itself. Further reactions can lead to various derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Exhibits biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Used in the development of dyes, optical brightening agents, and food additives.
Wirkmechanismus
The mechanism of action of 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes and interfere with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Phenylmethylene)bis(4-hydroxycoumarin): Similar structure with different substituents.
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one): Another biscoumarin derivative with similar biological activities.
Uniqueness
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) is unique due to its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other biscoumarin derivatives .
Eigenschaften
CAS-Nummer |
64729-40-4 |
|---|---|
Molekularformel |
C27H20O6 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
4-hydroxy-3-[(4-hydroxy-8-methyl-2-oxochromen-3-yl)-phenylmethyl]-8-methylchromen-2-one |
InChI |
InChI=1S/C27H20O6/c1-14-8-6-12-17-22(28)20(26(30)32-24(14)17)19(16-10-4-3-5-11-16)21-23(29)18-13-7-9-15(2)25(18)33-27(21)31/h3-13,19,28-29H,1-2H3 |
InChI-Schlüssel |
SUGQXHLRFYMLES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)O2)C(C3=CC=CC=C3)C4=C(C5=CC=CC(=C5OC4=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
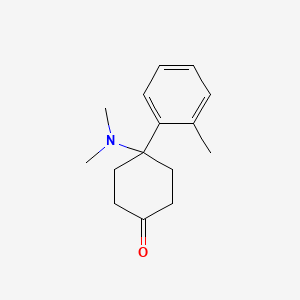

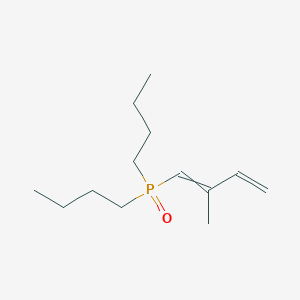
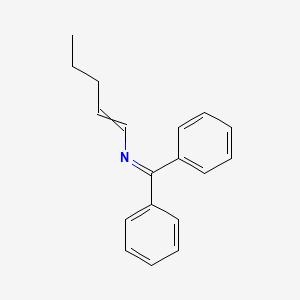

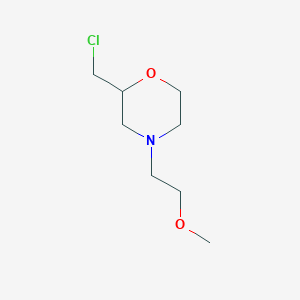
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)

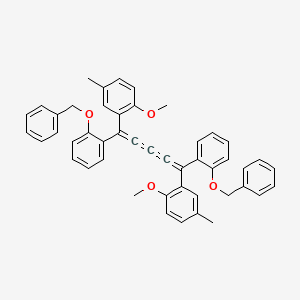
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
